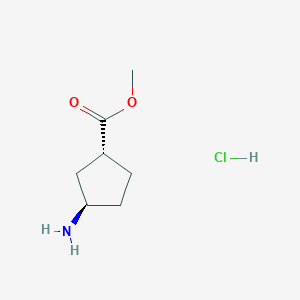

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

説明

BenchChem offers high-quality (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (1R,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCJNXERREXFB-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride basic properties

An In-depth Technical Guide to (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Executive Summary

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral, non-proteinogenic amino acid ester that serves as a critical building block in modern medicinal chemistry. Its rigid cyclopentane scaffold, combined with the defined stereochemistry of its amino and methyl ester functionalities, makes it an invaluable synthon for introducing conformational constraint and precise pharmacophoric elements into drug candidates. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic strategy, its strategic application in drug development, and essential safety and handling protocols. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a starting material is a prerequisite for its successful application in complex synthetic campaigns. This section details the core physicochemical and structural characteristics of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride.

Chemical Identity and Stereochemistry

The molecule's IUPAC name, methyl (1R,3R)-3-aminocyclopentane-1-carboxylate hydrochloride, precisely defines its structure.[1] It consists of a five-membered carbocyclic ring with two substituents: a methyl ester and an amino group. The "(1R,3R)" designation specifies the absolute stereochemistry at the two chiral centers, indicating that both substituents are on the same face of the cyclopentane ring, resulting in a cis relative stereochemistry. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating easier handling and purification compared to the free amine.

Table 1: Core Chemical Properties

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ | PubChem[1] |

| Molecular Weight | 179.64 g/mol | PubChem[1] |

| CAS Number | 1398534-59-2 | PubChem[1] |

| IUPAC Name | methyl 3-aminocyclopentane-1-carboxylate;hydrochloride | PubChem[1] |

| Parent Compound | Methyl 3-aminocyclopentane-1-carboxylate (CID: 22024717) | PubChem[1] |

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments. These descriptors are critical for anticipating properties such as solubility and membrane permeability, which are key considerations in drug design.

Table 2: Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 179.0713064 Da | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a non-trivial challenge. The primary goal is the precise installation of two stereocenters on the cyclopentane ring. While specific proprietary methods may vary, a general and logical approach can be devised based on established asymmetric synthesis principles seen in related molecules.[2][3][4][5]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the C-N and C-C bonds of the target molecule to reveal simpler, achiral, or readily available chiral precursors. A key strategic consideration is the use of a chiral Diels-Alder reaction, a powerful method for constructing six-membered rings that can subsequently be transformed into the desired five-membered scaffold.

Caption: Retrosynthetic analysis for the target compound.

Proposed Synthetic Protocol

The following protocol is a representative, field-proven methodology for synthesizing related chiral aminocyclopentane derivatives and is logically extended to the target compound.

-

Asymmetric Diels-Alder Reaction:

-

Rationale: To establish the core stereochemistry early in the synthesis. A chiral auxiliary-bearing dienophile is reacted with cyclopentadiene.

-

Procedure:

-

Dissolve the chiral N-acylhydroxylamine dienophile in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to a low temperature (e.g., -78 °C) to maximize stereoselectivity.

-

Add a Lewis acid catalyst (e.g., CuCl₂) to activate the dienophile.[4]

-

Slowly add freshly cracked cyclopentadiene to the reaction mixture.

-

Stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution) and perform an aqueous workup to isolate the chiral cycloadduct.

-

-

-

Reductive Cleavage and Ring Transformation:

-

Rationale: To open the bicyclic adduct and form the functionalized cyclopentane ring.

-

Procedure:

-

Dissolve the cycloadduct in a protic solvent system (e.g., methanol or acetic acid).

-

Introduce a reducing agent, such as zinc powder or catalytic hydrogenation (e.g., Pd/C), to selectively reduce the double bond and cleave the N-O bond.[4][5]

-

Filter the reaction mixture to remove the catalyst or excess metal.

-

Purify the resulting amino acid intermediate using chromatography or crystallization.

-

-

-

Esterification and Salt Formation:

-

Rationale: To install the methyl ester and convert the final product to its stable hydrochloride salt.

-

Procedure:

-

Suspend the purified amino acid in methanol.

-

Bubble dry hydrogen chloride gas through the solution or add a reagent like thionyl chloride dropwise at 0 °C. This serves as both the catalyst for esterification (Fischer esterification) and the source of the hydrochloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Remove the solvent under reduced pressure.

-

The resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) and filtered to yield the final product, (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, as a crystalline solid.

-

-

Applications in Drug Development

The utility of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride lies in its ability to serve as a conformationally restricted scaffold. The cyclopentane ring system reduces the entropic penalty of binding to a biological target compared to more flexible acyclic analogues.

Strategic Value as a Chiral Building Block

In drug design, achieving high affinity and selectivity for a target protein often requires precise spatial arrangement of functional groups. This compound provides a rigid framework where the relative positions of the amine and the ester (or functionalities derived from it) are fixed. This is particularly valuable in designing enzyme inhibitors or receptor ligands where the molecule must fit into a well-defined binding pocket. The related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, is a key intermediate in the synthesis of the anti-AIDS drug Bictegravir, highlighting the pharmaceutical relevance of this structural motif.[4]

Integration into a Drug Discovery Workflow

This building block is typically introduced during the lead optimization phase of a drug discovery program. Its purpose is to explore the structure-activity relationship (SAR) related to conformational constraint.

Caption: Workflow for using the synthon in lead optimization.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminocyclopentane derivatives and general amino acid hydrochlorides provide a reliable basis for safety protocols.[6][7][8]

Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards: May cause skin and eye irritation.[7] May be harmful if swallowed.[6] The fine powder can cause respiratory tract irritation.

-

Required PPE:

-

Eye Protection: Safety glasses or goggles (conforming to EN166 standards) are mandatory.[7][8]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[6] If dust is generated, a NIOSH-approved respirator may be necessary.[7][8]

-

First Aid Measures

-

If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Seek medical attention.

-

If on Skin: Wash off immediately with soap and plenty of water.[7] Remove contaminated clothing.

-

If Inhaled: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

-

If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. A recommended storage temperature is often 2-8°C to ensure long-term stability.[9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a high-value chiral building block with significant potential in pharmaceutical research and development. Its well-defined stereochemistry and rigid carbocyclic core provide a powerful tool for medicinal chemists to design potent and selective drug candidates. A robust understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in the laboratory.

References

-

PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. [Link]

-

PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. [Link]

- Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

- Google Patents. CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride.

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- Google Patents. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.

-

PubChem. Methyl 3-aminocyclopentane-1-carboxylate. [Link]

Sources

- 1. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, a chiral building block with significant potential in pharmaceutical development. While direct literature on this specific stereoisomer is sparse, this document consolidates information from closely related analogues and established principles of stereoselective synthesis and chiral analysis to offer a robust framework for its preparation and use. We will explore rational synthetic strategies, detailed analytical protocols for stereochemical and purity verification, and potential applications in medicinal chemistry, particularly as a constrained amino acid scaffold. This guide is intended for researchers and drug development professionals seeking to leverage the unique structural features of this compound.

Introduction and Physicochemical Properties

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a bifunctional organic molecule featuring a cyclopentane ring, which acts as a rigid scaffold, constraining the geometry of the amine and methyl ester functional groups into a specific trans configuration. Such constrained amino acid esters are valuable tools in medicinal chemistry. They can serve as key intermediates for synthesizing complex molecules or as scaffolds that mimic peptide turns or introduce specific conformational biases in a drug candidate, potentially enhancing binding affinity and metabolic stability.[1]

The hydrochloride salt form improves the compound's stability and handling properties, making it a convenient precursor for further chemical modification. Its stereochemically defined nature, with two chiral centers, is critical for interacting with biological targets, which are themselves chiral.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1398534-59-2 | [2][3][4][5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][5] |

| Molecular Weight | 179.64 g/mol | [2] |

| Canonical SMILES | COC(=O)C1CCC(C1)N.Cl | [3] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water, methanol (predicted) | N/A |

Stereoselective Synthesis and Purification

Achieving high enantiomeric and diastereomeric purity is the central challenge in synthesizing molecules like (1R,3R)-methyl 3-aminocyclopentanecarboxylate. There are two primary strategies: asymmetric synthesis from an achiral starting material or chiral resolution of a racemic or diastereomeric mixture.

Proposed Synthetic Pathway: Asymmetric Hydrogenation

A plausible and efficient route to the (1R,3R) stereoisomer involves the asymmetric hydrogenation of a prochiral cyclopentene precursor. This strategy leverages well-established catalysis to set both chiral centers with high selectivity.

The causality behind this choice rests on the high efficiency and selectivity often achievable with transition-metal-catalyzed asymmetric hydrogenations. Substrates with existing functional groups can direct the catalyst to a specific face of the double bond, a principle known as substrate-directed synthesis.

Caption: Proposed workflow for the stereoselective synthesis of the target compound.

Expertise & Causality:

-

Reductive Amination: The synthesis begins with a commercially available starting material. The reductive amination directly installs the required amine group, but the resulting double bond creates a prochiral center.

-

N-Protection: A protecting group (e.g., Boc) is installed on the nitrogen. This is crucial for two reasons: it prevents the amine from coordinating to and poisoning the metal catalyst, and its steric bulk can enhance the facial selectivity of the subsequent hydrogenation step.

-

Asymmetric Hydrogenation: This is the key stereochemistry-determining step. A chiral phosphine ligand (e.g., DIPAMP) complexed with a rhodium center creates a chiral environment. The substrate coordinates to the metal, and hydrogen is delivered selectively to one face of the double bond, yielding the desired (1R,3R) configuration with high enantiomeric excess (ee). The choice of catalyst is paramount and often requires screening to optimize selectivity.[6]

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid). The final hydrochloride salt is then formed by treating the free amine with a solution of HCl. This step also facilitates purification, as the salt often crystallizes readily.[7]

Alternative Strategy: Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of trans-methyl 3-aminocyclopentanecarboxylate. This can be achieved by forming diastereomeric salts with a chiral acid.

Trustworthiness through Self-Validation: This method is self-validating because the separation of diastereomers can be monitored directly by techniques like NMR or HPLC. The physical properties (e.g., solubility) of the diastereomeric salts differ, allowing for their separation by fractional crystallization. The optical purity of the resolved amine can then be confirmed analytically.

Protocol Outline:

-

Synthesize racemic trans-methyl 3-aminocyclopentanecarboxylate.

-

Dissolve the racemic mixture in a suitable solvent (e.g., ethanol).

-

Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

-

Allow the diastereomeric salts to crystallize. One diastereomer will typically be less soluble and precipitate out.

-

Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberate the free amine from the purified salt by treatment with a base.

-

Convert the enantiomerically pure amine to the hydrochloride salt.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Signals corresponding to the methyl ester, cyclopentane ring protons, and amine group. Integration should match the expected proton count. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 144.1. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic stretches for N-H (amine salt), C=O (ester), and C-O bonds. |

| Chiral HPLC | Enantiomeric and diastereomeric purity | Baseline separation of the (1R,3R) enantiomer from the (1S,3S) enantiomer and any cis diastereomers. |

Chiral High-Performance Liquid Chromatography (HPLC)

Determining the enantiomeric excess (ee) is the most critical quality control step. This is typically accomplished using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are highly effective for separating enantiomers of amino acid esters.[8][9]

Caption: General workflow for chiral purity analysis by HPLC.

Expertise & Causality:

-

Column Selection: A column like Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) is a strong starting point. The chiral selector's helical structure creates binding pockets where enantiomers can interact differently via hydrogen bonds, dipole-dipole, and steric interactions, leading to different retention times.[8]

-

Mobile Phase: A normal-phase mobile phase (e.g., hexane/ethanol) often provides the best selectivity on polysaccharide CSPs. A small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) is typically required to improve peak shape for amine-containing compounds by suppressing unwanted interactions with residual silanols on the silica support.

-

Detection: The ester carbonyl provides a chromophore suitable for UV detection at low wavelengths (~210 nm).

Applications in Drug Development

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride serves as a valuable building block for creating more complex drug candidates. Its rigid cyclopentane core introduces conformational restraint, which is a powerful strategy in drug design to improve selectivity and reduce off-target effects.

-

Scaffold for Novel Therapeutics: The 1,3-trans relationship between the amine and ester groups provides a well-defined exit vector for further chemical elaboration. This scaffold can be used to synthesize analogues of existing drugs or to build new chemical entities for screening. For instance, related 1,3-disubstituted cyclopentane scaffolds have been successfully used to develop potent CC chemokine receptor 2 (CCR2) antagonists for treating inflammatory diseases.

-

Constrained Amino Acid Mimetic: The molecule can be considered a constrained analogue of β-alanine or γ-aminobutyric acid (GABA). Incorporating such structures into peptides or small molecules can enforce specific secondary structures or improve metabolic stability by making them resistant to peptidases.

-

Intermediate for Complex Syntheses: Chiral aminocyclopentane derivatives are key intermediates in the synthesis of various pharmaceuticals, including antiviral agents. For example, the related (1R,3S)-3-aminocyclopentanol is a key intermediate for the anti-AIDS drug Bictegravir.[7] This highlights the importance of this class of compounds in accessing complex and medicinally relevant targets.

Detailed Experimental Protocols

The following protocols are illustrative and based on established methodologies for analogous compounds. They should be optimized for the specific substrate and scale.

Protocol: Asymmetric Hydrogenation and Salt Formation

-

N-Protection: Dissolve methyl 3-aminocyclopent-1-enecarboxylate (1.0 eq) in dichloromethane (DCM, 10 vol). Add triethylamine (1.2 eq) and cool to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

-

Asymmetric Hydrogenation: In a high-pressure reactor, degas a solution of the N-Boc protected intermediate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄, 0.5 mol%) in degassed methanol (20 vol). Pressurize the reactor with H₂ (5 bar) and stir at 30 °C for 24 hours. Monitor hydrogen uptake.

-

Work-up: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc protected product in a minimal amount of DCM. Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2 hours. Monitor deprotection by TLC. Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride.

Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

-

Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the final compound in 1 mL of the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

-

Inject a sample of the corresponding racemic mixture to determine the retention times of both the (1R,3R) and (1S,3S) enantiomers.

-

Inject the synthesized sample.

-

Identify and integrate the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a valuable chiral building block with considerable potential in modern drug discovery. While specific literature is limited, this guide demonstrates that a robust and reliable path to its synthesis and characterization can be charted by applying established principles of stereoselective catalysis and chiral analysis. The protocols and insights provided herein offer a solid foundation for researchers to produce this compound in high purity and to explore its utility in the synthesis of novel, conformationally constrained therapeutic agents.

References

-

Nair, V., et al. (2006). N-Heterocyclic Carbene Catalyzed Reactions. Angewandte Chemie International Edition. Available at: [Link]

-

Synthonix. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, methyl ester hydrochloride. Synthonix. Available at: [Link]

-

Clark, M. A., et al. (2000). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry. Available at: [Link]

-

Silverman, R. B., et al. (2015). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... Journal of the American Chemical Society. Available at: [Link]

-

Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. molcore.com [molcore.com]

- 3. Synthonix, Inc > 1398534-59-2 | Cyclopentanecarboxylic acid, 3-amino-, methyl ester hydrochloride [synthonix.com]

- 4. arctomsci.com [arctomsci.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral cyclic β-amino acid ester of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane scaffold, combined with the stereochemically defined placement of the amino and methyl ester functionalities, makes it a valuable building block for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for a variety of synthetic transformations. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Properties

The molecular structure of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is characterized by a five-membered carbocyclic ring with a methyl carboxylate group at the C1 position and an amino group at the C3 position. The "(1R,3R)" designation specifies the absolute stereochemistry at these two chiral centers, indicating a trans relationship between the two substituents.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.65 g/mol | [1] |

| IUPAC Name | methyl (1R,3R)-3-aminocyclopentane-1-carboxylate hydrochloride | N/A |

| CAS Number | 1398534-59-2 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

The presence of both an acidic (methyl ester) and a basic (amino) group, along with the defined stereochemistry, are key features that medicinal chemists exploit to design molecules with specific three-dimensional conformations for optimal interaction with biological targets.

Diagram of the Molecular Structure:

Caption: 2D representation of the molecular structure.

Stereoselective Synthesis

The synthesis of enantiomerically pure (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a key challenge that requires precise control of stereochemistry. Several strategies have been developed to achieve this, primarily falling into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture.[2] This typically involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means such as fractional crystallization due to their different solubilities.

Workflow for Chiral Resolution:

Caption: A typical workflow for obtaining the target molecule via chiral resolution.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Conceptual)

-

Esterification: Racemic 3-aminocyclopentanecarboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to yield racemic methyl 3-aminocyclopentanecarboxylate.

-

Salt Formation: The racemic ester is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of a chiral resolving agent, such as a derivative of tartaric acid.

-

Fractional Crystallization: The solution is slowly cooled to induce the crystallization of one of the diastereomeric salts, which is then isolated by filtration. The choice of solvent and cooling rate is critical for achieving high diastereomeric excess.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH or NaHCO₃) to liberate the free amino ester.

-

Formation of Hydrochloride Salt: The free amino ester is then treated with hydrochloric acid to yield the desired (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, which can be purified by recrystallization.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher yields than chiral resolution. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One common approach is the stereoselective reduction of a prochiral precursor.

Workflow for Asymmetric Synthesis:

Caption: A conceptual workflow for the asymmetric synthesis of the target molecule.

Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

-

Precursor Synthesis: A suitable prochiral starting material, such as methyl 3-oxocyclopentanecarboxylate, is prepared.

-

Asymmetric Reductive Amination: The ketoester is reacted with an ammonia source in the presence of a chiral catalyst (e.g., a chiral phosphine-metal complex) and a reducing agent (e.g., H₂). The chiral catalyst directs the hydrogenation to occur from a specific face of the intermediate imine, leading to the formation of the desired (1R,3R) stereoisomer with high enantiomeric excess.

-

Purification and Salt Formation: The resulting amino ester is purified, typically by chromatography, and then converted to the hydrochloride salt as described previously.

Characterization

The structural elucidation and purity assessment of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methine proton at C1, the methine proton at C3, and the methylene protons of the cyclopentane ring. The coupling constants between the protons on the cyclopentane ring can provide information about their relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 175 ppm), the carbons of the cyclopentane ring, and the methyl carbon of the ester (around 52 ppm).[3][4]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₇H₁₃NO₂).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for determining the enantiomeric purity of the final product.[2][5][6] A chiral stationary phase is used to separate the (1R,3R) and (1S,3S) enantiomers, allowing for the quantification of the enantiomeric excess (ee).

Applications in Drug Development

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical agents, particularly those where a constrained, chiral scaffold is required for biological activity.

Antiviral Agents

A significant application of chiral aminocyclopentane derivatives is in the synthesis of antiviral drugs.[7][8][9] For instance, the closely related compound (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of the HIV integrase inhibitor Bictegravir .[7][10][11][12][13] The stereochemistry of the aminocyclopentane core is crucial for the drug's ability to bind to the viral enzyme and inhibit its function. While not a direct precursor, (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride serves as a versatile starting material for the synthesis of various aminocyclopentanol derivatives and other analogues for the development of novel antiviral therapies.

Other Therapeutic Areas

The rigid cyclopentane framework of this molecule can be used to mimic the conformation of peptide turns or to position pharmacophoric groups in a precise spatial arrangement. This makes it a valuable scaffold for the design of inhibitors for enzymes such as proteases and kinases, as well as ligands for G-protein coupled receptors. The ability to introduce further diversity through modification of the amino and ester groups allows for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is a stable solid at room temperature and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a fundamentally important chiral building block in contemporary drug discovery. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex and potent pharmaceutical agents. The continued development of efficient stereoselective synthetic routes to this and related compounds will undoubtedly facilitate the discovery of new and improved therapies for a wide range of diseases.

References

- Cipla Limited. (2018).

- Gilead Sciences, Inc. (2018). Synthesis of Bictegravir.

- Google Patents. (2021). US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.

- Google Patents. (2018).

- Lazerwith, S. E., et al. (2019). Synthesis of Bictegravir.

- Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617.

- Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–113.

- Ilies, M., & Bencze, L. C. (2021).

- Xie, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Der Pharma Lett., 16, 07-08.

- Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 37(18), 2896–2902.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- LabSolu. (n.d.). (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- MedchemExpress. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid.

-

PubChem. (n.d.). Methyl 3-aminocyclopentane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- EPFL. (n.d.).

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Abacavir. Retrieved from [Link]

- New Drug Approvals. (2019). ABACAVIR.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Chem-Impex. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.

Sources

- 1. Methyl 3-aminocyclopentane-1-carboxylate | C7H13NO2 | CID 22024717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. mdpi.com [mdpi.com]

- 7. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]

- 11. medkoo.com [medkoo.com]

- 12. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride stereochemistry

An In-Depth Technical Guide to the Stereochemistry of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Abstract: (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentane scaffold, adorned with strategically placed functional groups, offers a valuable platform for constructing complex molecular architectures with precise three-dimensional orientations. This technical guide provides a comprehensive exploration of the core stereochemical aspects of this molecule, intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances, stereoselective synthesis strategies, rigorous analytical characterization techniques, and its application as a key intermediate in pharmaceutical synthesis. The methodologies presented herein are grounded in established chemical principles, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.

Introduction to the Aminocyclopentane Scaffold

Significance in Drug Discovery

Cyclic amino acids and their derivatives are privileged structures in drug design. The constrained conformation of the cyclopentane ring, compared to flexible aliphatic chains, reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The stereochemistry of substituents on this ring is paramount, as the precise spatial arrangement of pharmacophoric features dictates molecular recognition and biological activity. The (1R,3R)-isomer of methyl 3-aminocyclopentanecarboxylate, belonging to the cis diastereomeric family, is a valuable precursor for a variety of therapeutic agents.[1][2] For instance, the closely related (1R, 3S)-aminocyclopentanol core is a key intermediate in the synthesis of the antiviral drug Bictegravir, underscoring the pharmaceutical relevance of this structural motif.[3][4]

Core Structural Features

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride possesses two stereocenters at the C1 and C3 positions. The (1R,3R) designation defines the absolute configuration at these centers.

-

Stereocenters: C1 (bearing the methoxycarbonyl group) and C3 (bearing the amino group).

-

Relative Stereochemistry: The substituents at C1 and C3 are on the same face of the cyclopentane ring, defining it as a cis isomer. Its enantiomer is the (1S,3S) isomer. The corresponding trans diastereomers are (1R,3S) and (1S,3R).

-

Salt Form: The molecule is supplied as a hydrochloride salt, wherein the primary amine is protonated to form an ammonium chloride salt. This enhances stability, crystallinity, and aqueous solubility.

The relationship between the four stereoisomers of methyl 3-aminocyclopentanecarboxylate is illustrated below.

Caption: Stereochemical relationships of methyl 3-aminocyclopentanecarboxylate isomers.

Stereoselective Synthesis Strategies

Obtaining enantiomerically pure (1R,3R)-methyl 3-aminocyclopentanecarboxylate is a critical challenge. The primary industrial strategies involve the resolution of a racemic mixture of the cis-diastereomer.

Enzymatic Kinetic Resolution (EKR)

EKR is a powerful and green chemistry-aligned technique that leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture.[5]

Principle of Causality: The choice of enzyme is critical. Lipases such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) are frequently employed due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in acyl transfer reactions.[6] The reaction involves the selective acylation of one enantiomer of the racemic amino alcohol precursor, leaving the other enantiomer unreacted. The choice of acylating agent (e.g., vinyl acetate) is also strategic; the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion. The solvent, typically a non-polar organic like toluene or diisopropyl ether, is chosen to maintain the enzyme's catalytic activity.[6]

Caption: Workflow for Enzymatic Kinetic Resolution of a precursor.

Protocol 2.1.1: Lipase-Catalyzed Resolution of cis-3-Aminocyclopentanol This protocol describes a representative method for resolving the racemic precursor to the target molecule.

-

Setup: To a solution of racemic cis-3-aminocyclopentanol (1.0 eq) in diisopropyl ether (10 mL/g of substrate), add Novozym 435 (50 mg/mmol of substrate).

-

Acylation: Add vinyl acetate (1.5 eq) and stir the suspension at 30-40°C.

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.

-

Workup: Filter off the enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

-

Separation: The resulting mixture of the unreacted (1R,3R)-alcohol and the acylated (1S,3S)-acetate can be readily separated by standard silica gel column chromatography.

-

Esterification & Salification: The purified (1R,3R)-3-aminocyclopentanol is then esterified (e.g., using thionyl chloride in methanol) and subsequently treated with HCl to yield the final (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride.[7]

Diastereomeric Salt Resolution

This classical resolution technique involves reacting the racemic amino ester with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[8]

Principle of Causality: Diastereomers possess different physical properties, including solubility. By carefully selecting the chiral resolving agent (e.g., tartaric acid, mandelic acid) and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution.[8][9] The success of this method is highly empirical and often requires screening multiple resolving agents and solvent systems. After separation by filtration, the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically enriched free amine.

Analytical and Spectroscopic Characterization

Confirming the absolute and relative stereochemistry, as well as the enantiomeric purity, requires a combination of analytical techniques.

| Technique | Parameter | Expected Observation for (1R,3R)-methyl 3-aminocyclopentanecarboxylate HCl |

| Chiral HPLC | Enantiomeric Excess (ee) | A single peak when analyzed on a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA/IC), confirming >99% ee.[10] |

| ¹H NMR | Relative Stereochemistry | The relative cis configuration is confirmed by Nuclear Overhauser Effect (NOE) experiments. Irradiation of the proton at C1 should show an NOE to the proton at C3. Coupling constants can also provide conformational information. |

| ¹³C NMR | Structural Integrity | Provides the expected number of carbon signals corresponding to the molecular structure. |

| X-ray Crystallography | Absolute Stereochemistry | Provides an unambiguous determination of the three-dimensional structure, confirming both the (1R,3R) absolute configuration and the cis relative stereochemistry.[11] This is the gold-standard method for structural elucidation of crystalline solids.[12] |

| Mass Spectrometry | Molecular Weight | Confirms the molecular weight of the free base or parent ion. |

Applications in Drug Development

Role as a Chiral Intermediate

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is primarily used as a versatile starting material.[2][13] The two functional groups—an amine and an ester—can be orthogonally functionalized.

-

The amino group serves as a handle for amide bond formation, reductive amination, or as a basic center for salt formation.

-

The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.

This dual functionality allows for its incorporation into a wide array of more complex target molecules, where the fixed cis-1,3-relationship between the two substituents provides a rigid scaffold to orient other parts of the molecule in a predictable manner.

Structure-Activity Relationship (SAR) Implications

In SAR studies, the use of a conformationally constrained building block like this allows researchers to probe the optimal spatial orientation of functional groups for binding to a target protein or enzyme. By synthesizing analogues using the other three stereoisomers ((1S,3S), (1R,3S), and (1S,3R)), scientists can definitively determine the stereochemical requirements for biological activity. This knowledge is crucial for designing drugs with improved potency and reduced off-target effects. The methyl group itself can also play a role in modulating physicochemical properties like solubility and metabolic stability.[14]

Conclusion

The stereochemistry of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a defining feature that dictates its synthesis, analysis, and utility. As a cis-1,3-disubstituted cyclopentane, it provides a rigid and stereochemically defined scaffold that is of high value to the pharmaceutical industry. A thorough understanding of the principles behind its stereoselective synthesis, particularly through robust methods like enzymatic kinetic resolution, and its rigorous characterization using a suite of modern analytical techniques, is essential for its effective application in the development of novel therapeutics. This guide has outlined the core technical considerations, providing a framework for scientists to confidently utilize this important chiral building block in their research and development endeavors.

References

- Mulvihill, M. J., Gage, J. L., & Miller, M. J. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry.

- BenchChem. (2025).

- Mulvihill, M. J., Gage, J. L., & Miller, M. J. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. figshare.

- Lee, H. S., Le, H., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-52.

- N/A. (N/A). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.

- Chem-Impex. (N/A). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.

- Ye, L., et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. Journal of Biotechnology.

- Google Patents. (N/A). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- MedchemExpress.com. (N/A). (1R,3S)

- Wikipedia. (N/A). Chiral resolution.

- PrepChem.com. (N/A).

- Wikipedia. (N/A). Chiral resolution.

- Gotor-Fernández, V., et al. (2018).

- Wlodawer, A. (2000). X-ray crystallography. Methods in Molecular Biology, 114, 49-68.

- The Pharma Innovation. (2024).

- PubMed Central. (N/A). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.

- TCI Chemicals. (N/A).

- Google Patents. (N/A). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

- Ghirardello, D., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(21), 5184.

- ChemicalBook. (N/A). methyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride(1821656-07-8) 1H NMR spectrum.

- Google Patents. (N/A). CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride.

- MedchemExpress.com. (N/A). (1R,3R)

- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

- BenchChem. (2025). An In-depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanol Isomers.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the experimental methodologies required to generate reliable solubility profiles, the theoretical underpinnings of solubility for an amine hydrochloride, and the critical factors that influence this essential physicochemical property. By elucidating the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a self-validating system for the rigorous scientific investigation of solubility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly impacts a drug candidate's lifecycle, from early discovery to formulation and in vivo performance.[1][2][3] For a compound like (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount. Low aqueous solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially causing suboptimal drug delivery and absorption, which in turn can result in diminished efficacy and unforeseen side effects.[2][3]

This guide will provide the necessary protocols and theoretical background to empower researchers to generate and interpret high-quality solubility data for (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride. We will delve into the gold-standard shake-flask method for determining thermodynamic solubility and explore potentiometric titrations for assessing pH-dependent solubility.

Physicochemical Properties: A Predictive Foundation

Before embarking on experimental solubility determination, a review of the known physicochemical properties of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride can offer valuable predictive insights.

| Property | Value/Information | Source |

| Molecular Formula | C7H14ClNO2 | [4] |

| Molecular Weight | 179.64 g/mol | [4] |

| Structure | Amine hydrochloride salt of a methyl ester. The presence of the amine group and its salt form suggests good aqueous solubility, particularly at lower pH. | Inferred |

| pKa (predicted) | The amino group is basic and will have a pKa in the range of 9-11. The ester group is neutral. The hydrochloride salt form indicates the amine is protonated. | Inferred |

| logP (predicted) | The presence of polar functional groups (amine, ester) suggests a low logP value, indicating hydrophilicity. | Inferred |

The hydrochloride salt form of this amine-containing compound is expected to be more soluble in aqueous solutions compared to its free base form due to the ionic nature of the salt.[5]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium or thermodynamic solubility.[6] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is achieved, followed by quantification of the dissolved solute in the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its ability to provide true thermodynamic solubility data, which represents the saturation point of a solution at equilibrium. This is crucial for understanding the maximum achievable concentration of the compound in a given solvent system, a critical parameter for formulation development.

Detailed Experimental Protocol

Materials:

-

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride (purity >99%)

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride to a known volume of each solvent in sealed vials. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][7] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[7]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation in units of mg/mL or mol/L.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

pH-Dependent Solubility: Potentiometric Titration

For an ionizable compound like (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, solubility is highly dependent on the pH of the aqueous medium.[8] Potentiometric titration is an effective method to determine the pH-solubility profile and the intrinsic solubility of the compound.[9][10]

Theoretical Basis

The amine hydrochloride exists in equilibrium with its free base form. The position of this equilibrium, and thus the solubility, is governed by the pH of the solution and the pKa of the amine. At a pH below the pKa, the protonated, charged form predominates, which is generally more water-soluble. Above the pKa, the uncharged free base is more prevalent, which is typically less soluble in water.

Experimental Protocol

Materials:

-

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

-

Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions

-

Calibrated pH meter with an electrode

-

Automatic titrator (recommended)

-

Stir plate and stir bar

-

Beakers

Procedure:

-

Preparation: Prepare a suspension of a known amount of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride in water.

-

Titration: Titrate the suspension with a standardized solution of NaOH while continuously monitoring the pH.

-

Data Acquisition: Record the pH as a function of the volume of titrant added.

-

Analysis: The point at which the solid completely dissolves corresponds to a specific pH. The concentration at this point can be calculated. The titration curve will show a plateau where the pH changes slowly as the solid dissolves, followed by a sharp increase in pH after all the solid is in solution. The intrinsic solubility of the free base can be calculated from the pH-solubility data.

Logical Relationship Diagram

Caption: Relationship between pH, molecular form, and solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride.[8]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[11] However, this should be experimentally verified.

-

pH: As detailed above, pH is a critical factor for ionizable compounds.[3][8]

-

Solvent Polarity: As a polar, ionic compound, it is expected to be more soluble in polar solvents like water and alcohols and less soluble in non-polar solvents.[11]

-

Common Ion Effect: The presence of chloride ions from other sources in the solution can decrease the solubility of the hydrochloride salt.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities.[12] It is important to characterize the solid form being used.

Data Interpretation and Reporting

The collected solubility data should be presented in a clear and concise manner.

Table 1: Thermodynamic Solubility of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Isopropanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

Table 2: pH-Solubility Profile in Aqueous Media at 25 °C

| pH | Solubility (mg/mL) |

| 2.0 | Experimental Value |

| 4.0 | Experimental Value |

| 6.0 | Experimental Value |

| 7.4 | Experimental Value |

| 9.0 | Experimental Value |

The results should be discussed in the context of the compound's structure and the properties of the solvents. Any unexpected results should be investigated further.

Conclusion: A Pathway to Comprehensive Understanding

This guide has outlined a robust and scientifically sound approach to determining the solubility of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride. By adhering to these detailed protocols and considering the influential factors, researchers can generate reliable and reproducible solubility data. This information is not merely a set of numbers but a critical dataset that informs subsequent stages of drug development, from process chemistry to formulation design. The principles and methodologies described herein are grounded in established scientific practices and authoritative guidelines, ensuring the integrity and utility of the experimental outcomes.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

-

IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

PDF Free Download. (2017). Determining a Solubility Product Constant by Potentiometric Titration. Retrieved from [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

YouTube. (2021). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. Retrieved from [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

PubChem. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scite.ai [scite.ai]

- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 12. ijnrd.org [ijnrd.org]

A Technical Guide to the Spectral Analysis of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, a key chiral building block in modern drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical development and organic synthesis. While experimentally obtained spectra for this specific compound are not publicly available, this guide offers a robust, predictive analysis based on the compound's structure and extensive data from analogous molecules. This approach provides a strong foundational understanding for the characterization of this and similar compounds.

Introduction: The Significance of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral substituted cyclopentane derivative. The cyclopentane ring is a prevalent scaffold in a wide array of biologically active molecules and natural products. The specific stereochemistry of the 1R,3R-isomer, coupled with the presence of both an amino group and a methyl ester, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous in drug formulation and synthesis.

Accurate structural elucidation and purity assessment are paramount in pharmaceutical development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectral characteristics of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, providing a detailed interpretation of the expected data from each of these analytical methods.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The hydrochloride form means the amine will be protonated (-NH3+), and the protons on the nitrogen will likely exchange with solvent protons, potentially leading to a broad signal or no observable signal for the NH3+ protons, depending on the solvent used. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium salt are expected to be deshielded and will likely appear as a broad signal due to quadropolar relaxation and exchange. |

| ~ 3.70 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a shielded environment and will appear as a sharp singlet. |

| ~ 3.5 - 3.7 | Multiplet | 1H | H3 | The proton on the carbon bearing the amino group (C3) is deshielded by the electron-withdrawing ammonium group. |

| ~ 2.8 - 3.0 | Multiplet | 1H | H1 | The proton on the carbon with the ester group (C1) is also deshielded. |

| ~ 2.0 - 2.4 | Multiplet | 4H | H2, H5 (2H each) | The methylene protons adjacent to the functionalized carbons. |

| ~ 1.7 - 1.9 | Multiplet | 2H | H4 (2H) | The remaining methylene protons on the cyclopentane ring. |

2.1.2. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 175 | C=O | The carbonyl carbon of the methyl ester is highly deshielded. |

| ~ 52 | -OCH₃ | The carbon of the methyl ester group. |

| ~ 50 | C3 | The carbon attached to the electron-withdrawing ammonium group is deshielded. |

| ~ 45 | C1 | The carbon bearing the ester group. |

| ~ 35 | C2, C5 | The methylene carbons adjacent to the functionalized carbons. |

| ~ 25 | C4 | The remaining methylene carbon on the cyclopentane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~ 2500-3200 | Strong, Broad | R-NH₃⁺ | N-H stretch of the ammonium salt |

| ~ 2950-2850 | Medium-Strong | C-H (aliphatic) | C-H stretch |

| ~ 1735 | Strong | C=O (ester) | C=O stretch |

| ~ 1600 | Medium | N-H | N-H bend (asymmetric) of the ammonium salt |

| ~ 1500 | Medium | N-H | N-H bend (symmetric) of the ammonium salt |

| ~ 1200 | Strong | C-O (ester) | C-O stretch |

The broad and strong absorption in the 2500-3200 cm⁻¹ region is highly characteristic of an ammonium salt. The sharp, strong peak around 1735 cm⁻¹ is indicative of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

For the hydrochloride salt, the mass spectrum will show the mass of the free base, (1R,3R)-methyl 3-aminocyclopentanecarboxylate.

-

Molecular Ion (M⁺): The expected molecular ion peak for the free base (C₇H₁₃NO₂) would be at m/z = 143.09.[1]

-

Isotope Peaks: An M+1 peak at approximately 1% of the M+ peak intensity will be present due to the natural abundance of ¹³C.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 112.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 84.

-

Cleavage of the cyclopentane ring can lead to a variety of smaller fragments.

-

Experimental Protocols

While actual spectra are not presented, the following are detailed, standard operating procedures for the acquisition of high-quality spectral data for compounds like (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride.

NMR Spectroscopy Protocol

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometry data acquisition.

Rationale for Experimental Choices:

-